molecular formula C7H6ClN3 B1305082 3-Chloro-4-hydrazinobenzonitrile CAS No. 254880-25-6

3-Chloro-4-hydrazinobenzonitrile

Cat. No.: B1305082
CAS No.: 254880-25-6
M. Wt: 167.59 g/mol
InChI Key: SJFYEHDTFWHIBF-UHFFFAOYSA-N
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Description

3-Chloro-4-hydrazinobenzonitrile: is an organic compound with the molecular formula C7H6ClN3 and a molecular weight of 167.6 g/mol . This compound is characterized by the presence of a chloro group, a hydrazino group, and a benzonitrile moiety, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-hydrazinobenzonitrile typically involves a multi-step process starting from 2-chloro-4-cyanoaniline . The key steps include:

Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are optimized for larger scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-hydrazinobenzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-Chloro-4-hydrazinobenzonitrile involves its interaction with various molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing their normal function. Additionally, it can interact with cellular receptors and signaling pathways, leading to changes in cellular function and behavior .

Comparison with Similar Compounds

  • 4-Amino-3-chlorobenzonitrile
  • 4-Cyanophenylhydrazine hydrochloride
  • 2-Chloro-4-cyanophenylhydrazine

Comparison: 3-Chloro-4-hydrazinobenzonitrile is unique due to the presence of both a chloro group and a hydrazino group on the benzonitrile moiety. This combination of functional groups makes it a versatile intermediate in organic synthesis, allowing for a wide range of chemical reactions and applications .

Properties

IUPAC Name

3-chloro-4-hydrazinylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c8-6-3-5(4-9)1-2-7(6)11-10/h1-3,11H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJFYEHDTFWHIBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)Cl)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80383868
Record name 3-Chloro-4-hydrazinobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

254880-25-6
Record name 3-Chloro-4-hydrazinobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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